molecular formula C9H11ClN2O B1403001 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine CAS No. 1186112-02-6

2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine

Cat. No.: B1403001
CAS No.: 1186112-02-6
M. Wt: 198.65 g/mol
InChI Key: FEHROUNSFSODMV-UHFFFAOYSA-N
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Description

2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine is an organic compound with the molecular formula C9H11ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine typically involves the reaction of 2-chloro-4-aminopyridine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydroxyl group of cyclopropylmethanol with the amino group of 2-chloro-4-aminopyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently employed reducing agents.

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of corresponding amines or alcohols.

Scientific Research Applications

2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding assays.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding assays, it can act as an agonist or antagonist, influencing the signaling pathways associated with the receptor .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine: A structurally similar compound with a methyl group instead of the cyclopropylmethoxy group.

    2-Chloro-4-aminopyridine: Another related compound with an amino group at the 4-position.

Uniqueness

2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the design of novel compounds with specific biological activities .

Properties

IUPAC Name

2-chloro-6-(cyclopropylmethoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-3-7(11)4-9(12-8)13-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHROUNSFSODMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744662
Record name 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186112-02-6
Record name 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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